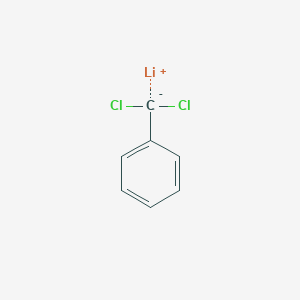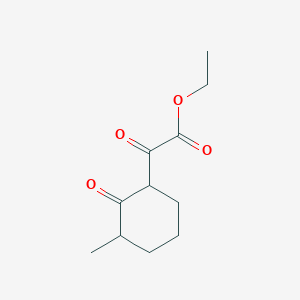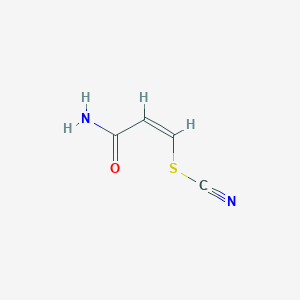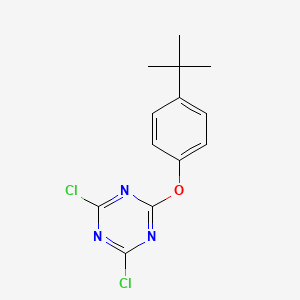
2-(4-tert-Butylphenoxy)-4,6-dichloro-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-Butylphenoxy)-4,6-dichloro-1,3,5-triazine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a tert-butylphenoxy group and two chlorine atoms attached to the triazine ring. It is used in various chemical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylphenoxy)-4,6-dichloro-1,3,5-triazine typically involves the reaction of 4-tert-butylphenol with 2,4,6-trichloro-1,3,5-triazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of chlorine atoms by the phenoxy group. The reaction conditions often include a solvent like acetonitrile or dimethylformamide and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reagents and controlled reaction environments ensures the consistent quality of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
2-(4-tert-Butylphenoxy)-4,6-dichloro-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form the corresponding phenol and triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., acetonitrile).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Hydrolysis: Water and a base like sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation: Oxidized derivatives of the phenoxy group.
Hydrolysis: Phenol and triazine derivatives.
科学的研究の応用
2-(4-tert-Butylphenoxy)-4,6-dichloro-1,3,5-triazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the development of herbicides and pesticides.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-(4-tert-Butylphenoxy)-4,6-dichloro-1,3,5-triazine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The specific pathways involved depend on the target enzyme or protein and the context of its use.
類似化合物との比較
Similar Compounds
- 2-(4-tert-Butylphenoxy)-4,6-dichloro-1,3,5-triazine
- 2-(4-tert-Butylphenoxy)-2-oxo-ethyl methacrylate
- 2-(4-tert-Butylphenoxy)cyclohexanol
Uniqueness
This compound is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and physical properties Its ability to undergo various nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis
特性
CAS番号 |
4686-58-2 |
|---|---|
分子式 |
C13H13Cl2N3O |
分子量 |
298.16 g/mol |
IUPAC名 |
2-(4-tert-butylphenoxy)-4,6-dichloro-1,3,5-triazine |
InChI |
InChI=1S/C13H13Cl2N3O/c1-13(2,3)8-4-6-9(7-5-8)19-12-17-10(14)16-11(15)18-12/h4-7H,1-3H3 |
InChIキー |
HRJUNDFYEFTHIW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


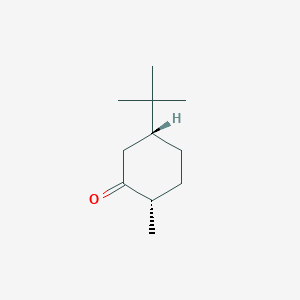


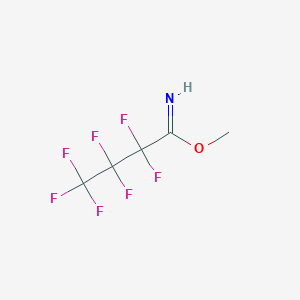
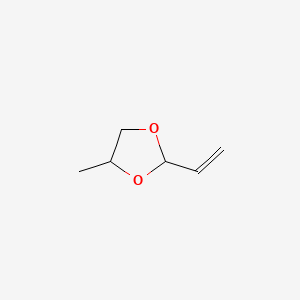

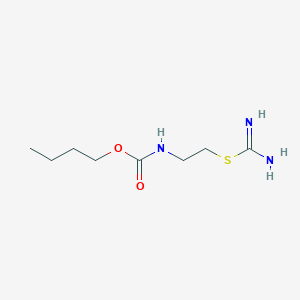
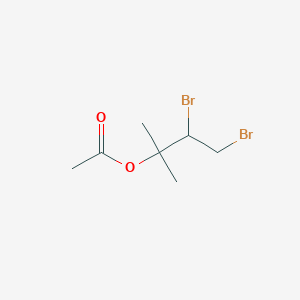
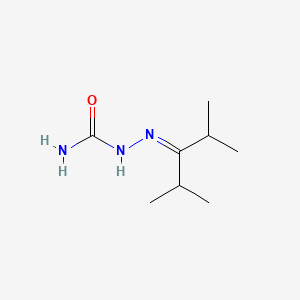
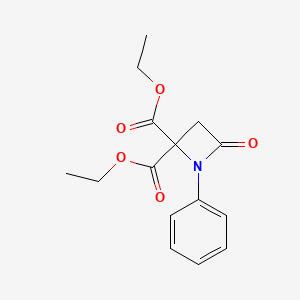
![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)
